molecular formula C8H6BrN3O2 B6158817 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1782374-30-4

3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B6158817
CAS No.: 1782374-30-4
M. Wt: 256.1
InChI Key:
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Description

3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the bromination of 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction:

Major Products

The major products of substitution reactions are derivatives where the bromine atom is replaced by the nucleophile. For example, reaction with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative .

Mechanism of Action

The exact mechanism of action of 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved are often determined through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 2-position provides distinct properties compared to other pyrazolo[1,5-a]pyrimidine derivatives .

Properties

CAS No.

1782374-30-4

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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